N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline
Description
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2/c1-16-11-13-17(14-12-16)15-21-22-20-10-6-5-9-19(20)18-7-3-2-4-8-18/h2-15,22H,1H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVAOOVERVDMFZ-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 2-phenylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The imine bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and aldehyde.
Hydrolysis rates depend on pH and steric effects from the 4-methyl group.
Reduction Reactions
The C=N bond is reduced to a C–N single bond, yielding secondary amines.
Catalytic hydrogenation provides higher efficiency due to milder conditions .
Oxidation Reactions
Imines are generally resistant to oxidation, but strong oxidants cleave the C=N bond:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO4 (acidic) | H2SO4, 70°C, 6h | 4-Methylbenzoic acid + 2-Nitrosoaniline | |
| Ozone (O3) | Dichloromethane, −20°C | Fragmentation into smaller aromatic aldehydes |
Nucleophilic Addition Reactions
The electrophilic carbon in the C=N bond reacts with nucleophiles:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Grignard reagents (RMgX) | Dry ether, 0°C | N-(4-Methylbenzyl)-2-phenylaniline derivatives | |
| Cyanide (KCN) | Ethanol, reflux | α-Aminonitrile derivatives |
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and ring-forming reactions:
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl cyanoacetate | Neat, 70°C, 2h | Quinazolin-4(3H)-one derivatives | |
| Thioglycolic acid | Acetic acid, reflux | Thiazolidinone analogs |
Cyclization often requires catalysts like triethylamine to stabilize intermediates .
Metal Complexation
The imine nitrogen coordinates with transition metals, forming stable complexes:
These complexes exhibit enhanced stability and biological activity compared to the free ligand .
Key Findings
-
Hydrolysis and Reduction : Dominant pathways for modifying the imine backbone.
-
Cyclization : Enables synthesis of bioactive heterocycles (e.g., quinazolines) .
-
Metal Complexation : Expands utility in catalysis and medicinal chemistry .
Reaction outcomes are influenced by electronic effects from the 4-methyl group and steric hindrance from the 2-phenylaniline moiety. For further details, consult mechanistic studies in .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline exhibits significant antimicrobial properties. Schiff bases are known for their ability to act against a variety of microbial strains, including both gram-positive and gram-negative bacteria. Studies have shown that derivatives of this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its potential anticancer effects. Research indicates that Schiff bases can induce apoptosis in cancer cells and inhibit tumor growth. The National Cancer Institute has included this compound in its testing protocols, suggesting its relevance in cancer therapeutics .
Anti-inflammatory Effects
There is also evidence supporting the anti-inflammatory properties of this compound. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .
Coordination Chemistry
Schiff bases serve as versatile ligands in coordination chemistry, forming stable complexes with various metal ions. The ability of this compound to coordinate with metals enhances its potential applications in catalysis and material science. These metal complexes can exhibit unique electronic and optical properties, making them suitable for use in sensors and electronic devices .
Material Science
Dyes and Pigments
Due to their chromophoric nature, Schiff bases like this compound are explored as dyes and pigments in various industrial applications. Their stability and color properties make them suitable for use in textiles, plastics, and coatings .
Electroluminescent Materials
The compound's structural characteristics allow it to be utilized in electroluminescent devices. Research indicates that Schiff bases can exhibit fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) .
Case Studies
Several case studies highlight the applications of Schiff bases, including this compound:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Study | Evaluated against Escherichia coli | Demonstrated significant inhibition at low concentrations. |
| Anticancer Research | Tested on various cancer cell lines | Induced apoptosis and reduced cell viability significantly compared to controls. |
| Material Science Application | Developed as a dye for textiles | Showed excellent color fastness and stability under various conditions. |
Mechanism of Action
The mechanism of action of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is largely dependent on its ability to form stable complexes with metal ions. The imine group (C=N) acts as a donor site, coordinating with metal ions to form chelates. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial properties, by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Analogs
Key Observations:
Crystallographic Diversity: The biphenyl-imine compound adopts a monoclinic system (P21/n), while the imidazole-imine derivatives crystallize in triclinic P-1. This difference highlights how bulky substituents (e.g., imidazole vs. biphenyl) influence packing efficiency and symmetry.
Bond Lengths and Planarity: The C–N bond length in (1.269 Å) is consistent with typical imine double bonds, suggesting strong conjugation. In contrast, the twisted dihedral angle (~56°) in indicates significant non-planarity due to steric clashes between the imidazole and chlorophenyl groups.
Intermolecular Interactions and Packing Motifs
- Weak Hydrogen Bonding: In , C–H⋯N and C–H⋯X (X = Cl, Br) interactions dominate, forming infinite chains stabilized by π-π stacking . This contrasts with , where planar imine groups may facilitate closer π-π interactions.
- Role of Halogens: The chloro and bromo derivatives in show minimal variation in unit cell parameters (e.g., a-axis: 7.9767 Å for Cl vs. 8.0720 Å for Br), suggesting that halide size marginally affects packing .
Electronic and Functional Group Comparisons
- Electron-Donating vs.
- Steric Effects: The 2-phenylaniline moiety in the target compound may induce greater steric hindrance than the imidazole ring in , affecting ligand coordination in metal complexes.
Research Findings and Implications
- Synthetic Accessibility: Compounds like and were synthesized via condensation reactions, suggesting analogous routes for the target compound.
- Thermal Stability: The rigid planar structure of may confer higher thermal stability compared to twisted analogs like , which exhibit weaker intermolecular forces.
- Potential Applications: Imine derivatives are often explored as ligands or optoelectronic materials. The target compound’s methyl group could improve solubility in organic solvents relative to halogenated analogs.
Biological Activity
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is a Schiff base compound that has garnered attention for its various biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a central imine (C=N) group, which plays a crucial role in its biological activity. The presence of the 4-methyl group on the phenyl ring enhances its lipophilicity, potentially improving membrane penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. The imine group acts as a donor site for coordination, resulting in chelates that exhibit various biological effects, including enzyme inhibition and antimicrobial properties. These complexes can interact with specific molecular targets, influencing metabolic pathways and cellular functions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
| Pseudomonas aeruginosa | 60 |
These values suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further pharmacological exploration .
Case Studies and Research Findings
- Study on Antifungal Activity : A study evaluated the antifungal effects of several Schiff bases, including this compound. The results indicated that this compound had notable activity against Candida albicans, with an MIC value lower than many derivatives tested .
- Antibacterial Evaluation : In another investigation, the antibacterial properties were assessed against both Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Mechanistic Insights : Further research highlighted the role of metal ion coordination in enhancing the biological activity of the compound. This mechanism was crucial for its effectiveness as an enzyme inhibitor, which could be leveraged in drug design .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) |
|---|---|
| N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylaniline | 40 (S. aureus) |
| N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylaniline | 55 (E. coli) |
| N-[(E)-(4-fluorophenyl)methylideneamino]-2-phenylaniline | 70 (C. albicans) |
This comparison shows that while all compounds exhibit antimicrobial properties, this compound demonstrates superior efficacy against certain strains .
Q & A
Q. What are the established synthetic routes for N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline, and what critical parameters influence yield and purity?
The compound is synthesized via a Schiff base condensation between 2-phenylaniline and 4-methylbenzaldehyde derivatives. Key steps include:
- Reaction conditions : Use of anhydrous solvents (e.g., ethanol or toluene) under reflux, with catalytic acetic acid to protonate the amine and facilitate imine formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the E-isomer. Critical parameters include strict control of moisture (to prevent hydrolysis), stoichiometric excess of the aldehyde (1.2–1.5 equivalents), and reaction time (typically 6–12 hours). Yield optimization (70–85%) requires inert atmospheres (N₂/Ar) to suppress oxidation byproducts .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this Schiff base compound?
- ¹H/¹³C NMR : Confirm the imine (C=N) resonance at δ 8.3–8.5 ppm (¹H) and δ 150–160 ppm (¹³C). Aromatic protons from the 4-methylphenyl and 2-phenylaniline groups appear as distinct multiplet patterns .
- FTIR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and absence of NH₂ bands (3300–3500 cm⁻¹) confirm successful condensation .
- Mass spectrometry (ESI-TOF) : Molecular ion peak [M+H]⁺ at m/z 297.2 (calculated for C₂₀H₁₈N₂) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data when determining the molecular structure of this compound?
Discrepancies may arise from disorder in the imine moiety or lattice solvent effects. Recommended strategies:
- Refinement protocols : Use SHELXL for robust small-molecule refinement, applying restraints to disordered regions and validating with the ADDSYM algorithm .
- Validation tools : Check for twinning (PLATON TWIN) and compare bond lengths/angles with similar Schiff bases in the Cambridge Structural Database (CSD).
- Complementary data : Cross-reference crystallographic results with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to resolve ambiguities .
Q. What strategies are recommended for optimizing the compound’s solubility and stability in biological assays without altering its core structure?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) at the aniline’s para position, which minimally affects the conjugated π-system .
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility while maintaining stability .
- pH control : Buffer solutions (pH 6.5–7.4) prevent protonation/deprotonation of the imine group, reducing hydrolysis .
Q. In silico docking studies suggest unexpected binding affinities; how should experimentalists reconcile computational predictions with empirical bioassay results?
- Validation assays : Perform competitive binding studies (e.g., SPR or fluorescence polarization) to confirm target engagement. For example, if docking predicts strong binding to kinase X but assays show low activity, test for off-target effects using a kinase panel .
- Solvent corrections : Adjust docking parameters for explicit solvent models (e.g., TIP3P water) to account for hydration effects on ligand conformation .
- Mutagenesis : If binding discrepancies persist, mutate key residues in the predicted binding pocket (e.g., Ala-scanning) to identify critical interactions .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and spectroscopic validation to ensure E-isomer dominance.
- Structural analysis : Combine crystallography with DFT calculations for high-confidence models.
- Biological testing : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to validate mechanistic hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
